N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide - 331771-20-1

N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide

Catalog Number: EVT-288121
CAS Number: 331771-20-1
Molecular Formula: C29H31N5O4
Molecular Weight: 513.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide, often referred to as ZM447439 in scientific literature, is a potent and selective inhibitor of Aurora kinases. [ [] ] Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, particularly in mitosis. [ [] ] ZM447439 has been widely used as a valuable tool in various research areas, including cell biology, oncology, and drug discovery. Its role in scientific research is primarily centered around its ability to inhibit Aurora kinases, allowing researchers to investigate the functions of these kinases in various biological processes and disease models.

Chemical Reactions Analysis

As a known Aurora kinase inhibitor, ZM447439's primary chemical reaction involves competitive binding to the ATP-binding site of Aurora kinases, thereby inhibiting their enzymatic activity. [ [] ] Specific details on other chemical reactions involving ZM447439 are not available within the provided abstracts.

Mechanism of Action

ZM447439 functions as a potent and selective ATP-competitive inhibitor of Aurora kinases. [ [] , [] ] It binds to the ATP-binding pocket of the kinase domain, preventing ATP binding and subsequent phosphorylation of downstream substrates. This inhibition of Aurora kinases disrupts critical mitotic events, leading to cell cycle arrest and ultimately apoptosis in rapidly dividing cells.

Applications
  • Oncology: Evaluating its potential as an anti-cancer agent, particularly in preclinical studies involving various cancer cell lines and animal models. [ [] ]

Gefitinib

Compound Description: Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-amine, is an anticancer drug utilized in treating non-small cell lung cancer. []

Relevance: Gefitinib shares a nearly identical core structure with ZM447439, both featuring a quinazoline scaffold with a methoxy group at position 6 and a 3-(4-morpholinyl)propoxy substituent at position 7. The primary structural difference lies in the substituent at position 4 of the quinazoline ring. While ZM447439 bears a 4-benzamidophenyl group, Gefitinib possesses a 3-chloro-4-fluorophenyl group at this position. This difference in substitution patterns may influence their binding affinities and selectivities toward specific targets. []

4-(3′-Chloroanilino)-6,7-dimethoxy-quinazoline (AG1478)

Compound Description: AG1478, also known as 4-(3′-Chloroanilino)-6,7-dimethoxy-quinazoline, acts as a selective inhibitor of the epidermal growth factor receptor (EGFR). []

4-(7-{[(3S)-3-Amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B, chemically named 4-(7-{[(3S)-3-Amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, is an aminofurazan-based inhibitor of Rho kinase (ROCK). This compound exhibits potent inhibitory activity against ROCK enzymatic activity and demonstrates significant vasodilatory effects. []

Relevance: Although SB-772077-B belongs to a different chemical class than ZM447439, both compounds are recognized as kinase inhibitors. This highlights a potential research interest in exploring structurally diverse compounds with kinase inhibitory activities, including those targeting different kinases like ROCK, for their therapeutic potential in various diseases. []

N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide (GSK269962A)

Compound Description: GSK269962A, with the chemical name N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide, is another aminofurazan-based ROCK inhibitor. Similar to SB-772077-B, GSK269962A effectively inhibits ROCK enzymatic activity and demonstrates potent vasodilatory properties. []

Relevance: While GSK269962A differs structurally from ZM447439, their shared classification as kinase inhibitors underscores the research focus on investigating diverse compounds with kinase-inhibiting capabilities. This exploration encompasses compounds targeting various kinases, including ROCK, to evaluate their potential therapeutic applications in different disease contexts. []

Properties

CAS Number

331771-20-1

Product Name

N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide

IUPAC Name

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide

Molecular Formula

C29H31N5O4

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32)

InChI Key

OGNYUTNQZVRGMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(N-benzoylamino)anilino)-6-methoxy-7-(3-(1-morpholino)propoxy)quinazoline
ZM 447439
ZM-447439
ZM447439

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.